molecular formula C13H18N2 B3301851 6-Piperidin-4-yl-2,3-dihydro-1H-indole CAS No. 912999-76-9

6-Piperidin-4-yl-2,3-dihydro-1H-indole

Cat. No.: B3301851
CAS No.: 912999-76-9
M. Wt: 202.3 g/mol
InChI Key: IYKONFXKMZDYFY-UHFFFAOYSA-N
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Description

6-Piperidin-4-yl-2,3-dihydro-1H-indole (CAS 912999-76-9) is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.30 g/mol . This complex organic structure features an indoline moiety, a saturated form of indole, fused to a piperidine ring, making it a valuable heterocyclic building block in medicinal chemistry . The indole scaffold is a privileged structure in drug discovery due to its presence in a wide range of biologically active compounds and its ability to bind with high affinity to multiple receptors . Researchers utilize this compound and its derivatives, such as its hydrochloride salt, as key intermediates in the synthesis and exploration of novel therapeutic agents . Indole derivatives have demonstrated a broad spectrum of pharmacological activities in scientific research, including antiviral, anti-inflammatory, and anticancer properties . The piperidin-4-yl-indoline structure provides a versatile framework for developing potent and selective inhibitors for various biological targets, as seen in related compounds developed into potent PARP-1 inhibitors for cancer therapy . This product is intended for use in laboratory research and development as a chemical reference standard or synthetic intermediate. It is supplied with a guaranteed purity of 95% or higher. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-piperidin-4-yl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13/h1-2,9-10,14-15H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKONFXKMZDYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(CCN3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Piperidin 4 Yl 2,3 Dihydro 1h Indole and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 6-Piperidin-4-yl-2,3-dihydro-1H-indole, reveals several logical disconnections. The most apparent strategy involves disconnecting the C-C bond between the C6 position of the indoline (B122111) ring and the C4 position of the piperidine (B6355638) ring. This leads to two key building blocks: a functionalized piperidine and a functionalized indoline.

Another approach considers the formation of one of the heterocyclic rings onto the other pre-formed ring. For instance, constructing the piperidine ring onto a pre-existing indoline scaffold or, conversely, forming the indoline ring on a piperidine template. The modification of a pre-existing piperidine ring is a common strategy in medicinal chemistry. researchgate.net

Development of Novel Synthetic Routes to the Core 2,3-Dihydro-1H-indole and Piperidine Structures

The synthesis of the individual core structures, the 2,3-dihydro-1H-indole (indoline) and piperidine rings, is fundamental.

2,3-Dihydro-1H-indole (Indoline) Core Synthesis: Indolines are commonly synthesized by the reduction of the corresponding indole (B1671886) derivative. researchgate.net This reduction can be challenging due to the stability of the indole's aromatic system and the potential for over-reduction. nih.gov

Catalytic Hydrogenation: This is a widely used method, though it can be complicated by the secondary amine product poisoning the metal catalyst. nih.gov Using Pt/C in the presence of an acid like p-toluenesulfonic acid in water has been shown to be an effective and environmentally friendly method for hydrogenating various substituted indoles to their corresponding indolines in high yields. nih.gov Other methods may require stoichiometric amounts of reagents like triethylsilane/trifluoroacetic acid or borane (B79455) complexes. nih.govgoogle.com

From Anilines: Transition metal-free amination of aryl chlorides, such as the reaction of 2-chlorostyrene (B146407) derivatives with amines in the presence of a strong base, can yield N-substituted 2,3-dihydroindoles. deepdyve.com Iridium- and ruthenium-catalyzed reactions of anilines with 1,2-diols can also produce 2,3-disubstituted indoles, which can then be reduced to the indoline core. nih.gov

Piperidine Core Synthesis: The piperidine ring is a ubiquitous feature in many natural products and pharmaceuticals, leading to the development of numerous synthetic methods. nih.gov

Hydrogenation of Pyridines: The most common industrial method for producing piperidine is the catalytic hydrogenation of pyridine (B92270), often using catalysts like nickel, palladium, or platinum. nih.govdtic.milyoutube.com Milder conditions using ammonium (B1175870) formate (B1220265) and palladium on carbon can efficiently reduce pyridine N-oxides to piperidines. organic-chemistry.org

Cyclization Reactions: Piperidines can be formed through various cyclization strategies. Reductive amination, which involves the condensation of an amine with a dicarbonyl compound or its equivalent, followed by reduction, is a powerful method. researchgate.net One-pot syntheses from alkyl dihalides and primary amines under microwave irradiation also provide an efficient route. organic-chemistry.org

Functionalization and Derivatization Strategies for the Indoline and Piperidine Moieties

Once the core structures are assembled, functionalization allows for the creation of diverse derivatives.

The nitrogen atoms in both the indoline and piperidine rings are common sites for substitution, allowing for the introduction of a wide variety of functional groups.

N-Alkylation: This is a fundamental transformation for both heterocycles. Standard conditions often involve reacting the secondary amine with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetonitrile (B52724) or DMF. researchgate.netechemi.com For piperidines, reductive amination offers a direct route to N-substituted products by reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent. tandfonline.com Borane-pyridine complex (BAP) has been shown to be an effective and less toxic alternative to traditional reagents like sodium cyanoborohydride for this purpose. tandfonline.comtandfonline.com

N-Arylation: Coupling reactions, often catalyzed by metals like copper or palladium, can be used to form N-aryl bonds on both the indoline and piperidine rings. sciencemadness.org

N-Acylation: The nitrogen atoms can be readily acylated using acid chlorides or anhydrides to form amides.

Table 1: N-Alkylation Conditions for Piperidines
Alkylating AgentBaseSolventReducing AgentNotesReference(s)
Alkyl Bromide/IodideK₂CO₃ or NaHAcetonitrile or DMFN/AStandard Sₙ2 alkylation. researchgate.net
Aldehydes (Aromatic, Aliphatic)N/AEthanolBorane-Pyridine (BAP)Reductive amination; good alternative to NaCNBH₃. tandfonline.comtandfonline.com
Benzyl (B1604629) ChlorideK₂CO₃EthanolN/AMicrowave-assisted; side reactions possible with substituted benzyl chlorides. echemi.com

Introducing substituents at specific positions on the piperidine ring other than the nitrogen atom requires regioselective methods.

C-H Functionalization: Direct C-H activation provides a powerful tool for functionalizing piperidines. The site of functionalization (e.g., C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.govnih.gov For example, rhodium catalysts have been used to achieve site-selective C-H insertions. nih.govnih.gov

Functionalization via Enamines/Enecarbamates: N-protected piperidines can be dehydrogenated to form enecarbamates, which are versatile intermediates. chemrxiv.org These intermediates can then undergo regioselective alkylation or other electrophilic additions at the α or γ position relative to the nitrogen. researchgate.net For instance, 4-piperidones can be converted to enamines that react with electrophiles at the C3 position. youtube.com

Modifications to the dihydroindoline ring can involve substitution on the benzene (B151609) portion or annulation to build fused ring systems.

Electrophilic Substitution: The benzene portion of the indoline ring can undergo electrophilic aromatic substitution. The directing effects of the amino group and any other substituents on the ring will determine the position of substitution. In indoles, electrophilic attack occurs preferentially at C3, but when this position is saturated (as in indoline) or blocked, substitution on the carbocyclic ring is observed, typically at C5. wikipedia.org

Annulation Reactions: The indoline core can serve as a scaffold for building additional rings. Cyclization reactions involving functional groups on the indoline can lead to complex polycyclic structures. For example, treating a 3-hydroxy-substituted 1,3-dihydroindol-2-one with a Lewis acid generates a reactive 2H-indol-2-one system that can undergo intramolecular cyclization with a tethered nucleophile to form spiro-substituted oxindoles. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogs

The creation of chiral analogs of this compound requires stereoselective synthetic methods to control the configuration of stereocenters in either or both rings.

Asymmetric Indoline Synthesis: Optically active indolines can be prepared through the enantioselective reduction of corresponding indoles. researchgate.netorganic-chemistry.org Chiral Brønsted acids have been used to catalyze the transfer hydrogenation of 3H-indoles, yielding indolines with high enantioselectivity under metal-free conditions. organic-chemistry.orgacs.org

Asymmetric Piperidine Synthesis: Numerous strategies exist for the asymmetric synthesis of substituted piperidines. rsc.orgresearchgate.net

Chiral Auxiliaries: Racemic piperidine derivatives can be N-alkylated with a chiral auxiliary, allowing for the separation of diastereomers. Subsequent removal of the auxiliary yields the pure enantiomers. nih.gov

Catalytic Asymmetric Reactions: Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with partially reduced pyridines can produce enantioenriched 3-substituted tetrahydropyridines, which are then reduced to chiral piperidines. snnu.edu.cn Copper-catalyzed asymmetric cyclizative aminoboration is another method to produce chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.govresearchgate.net

Exocyclic Chirality Induction: One-pot condensations involving chiral amines can induce chirality in the final piperidine product through exocyclic stereochemistry control. acs.org

Table 2: Asymmetric Synthesis Approaches for Piperidine and Indoline Cores
CoreMethodCatalyst/ReagentKey FeaturesReference(s)
IndolineEnantioselective Transfer Hydrogenation of 3H-IndolesChiral Brønsted AcidMetal-free, mild conditions, high enantioselectivity. organic-chemistry.orgacs.org
PiperidineAsymmetric Reductive Heck ReactionRh-catalyst, Chiral LigandCross-coupling of pyridine derivatives with boronic acids. snnu.edu.cn
PiperidineAsymmetric Cyclizative AminoborationCu-catalyst, Chiral Ligand (e.g., (S,S)-Ph-BPE)Forms chiral 2,3-cis-disubstituted piperidines. nih.govresearchgate.net
PiperidineDiastereoselective N-AlkylationChiral AuxiliarySeparation of diastereomers followed by auxiliary removal. nih.gov

Catalytic Methods in the Synthesis of Indoline-Piperidine Derivatives

The synthesis of molecules featuring the indoline-piperidine framework often relies on powerful catalytic methods to construct the heterocyclic rings and join them together. Both transition-metal catalysis and biocatalysis have proven to be indispensable tools in this field, offering pathways to these structures with high levels of control and efficiency. arabjchem.orgnih.gov

Transition-metal-catalyzed reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of indole and indoline skeletons. arabjchem.orgmdpi.com These methods, which include cross-coupling, cycloaddition, and oxidative cyclization reactions, offer high efficiency and selectivity. arabjchem.org For instance, palladium-catalyzed reactions, such as the Sonogashira coupling of 2-haloanilines with alkynes followed by cyclization, are a common strategy for building the indole core. mdpi.com Other transition metals like rhodium, ruthenium, gold, and iron have also been employed to catalyze various transformations leading to indoles and their derivatives. tandfonline.comacs.orgresearchgate.net Gold(I) catalysis, for example, has been successfully used to synthesize spiro[indoline-3,3′-piperidine] derivatives through a substitution-controlled tandem cyclization, highlighting an atom-economical approach to this class of compounds. acs.org

Biocatalysis offers a complementary approach, utilizing the high chemo-, regio-, and enantioselectivity of enzymes to forge complex chiral structures. nih.govrsc.org Enzymes like lipases, esterases, transaminases, and oxidases are employed for key transformations. rsc.orgrsc.org For the piperidine portion of the scaffold, lipase-catalyzed desymmetrization of piperidine-based meso-diols has been a classic strategy to generate chiral building blocks. nih.govrsc.org More recent approaches combine biocatalysis with other catalytic methods. For example, a hybrid bio-organocatalytic cascade using a transaminase to generate a reactive imine intermediate for a subsequent Mannich reaction has been developed for synthesizing 2-substituted piperidines. rsc.orgresearchgate.net Furthermore, enzymatic C-H oxidation has been used to introduce hydroxyl groups into simple piperidines, which can then be used in radical cross-coupling reactions to build more complex, three-dimensional structures. chemistryviews.org

The following table summarizes selected catalytic methods applicable to the synthesis of indoline and piperidine scaffolds.

Catalyst/EnzymeReaction TypeSubstrate ExampleProduct/ScaffoldKey Features
Palladium(II) Acetate/Me-phos Tsuji-Trost AllylationTricyclic Indole PrecursorSubstituted IndoleForms key C-C bond in indole alkaloid synthesis. arabjchem.org
Gold(I) Chloride/Silver Salt Tandem CyclizationN-propargyl-2-alkynylanilineSpiro[indoline-3,3'-pyrrolidine]Atom-economical synthesis of spiro-indoline heterocycles. acs.org
Rhodium Carboxylate C-H ArylationAryltriazole3-Aryl IndoleHighly efficient and regioselective synthesis under mild conditions. tandfonline.com
Lipase AK Hydrolytic Kinetic ResolutionAcetate PrecursorChiral AlcoholProvides key chiral intermediate for alkaloid synthesis with 99% ee. nih.gov
Transaminase/Proline Bio-organocatalytic CascadeCadaverine2-Substituted PiperidineCombines biocatalysis and organocatalysis for asymmetric synthesis. rsc.orgresearchgate.net
Engineered P4H/SaEctD C-H OxidationCarboxylated PiperidinesHydroxylated PiperidinesEnables modular assembly of complex piperidines via subsequent cross-coupling. chemistryviews.org

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. The focus is on reducing waste, minimizing energy consumption, and using less hazardous materials.

A key aspect of green synthesis is the use of environmentally benign solvents. Water is an ideal green solvent, and several catalytic systems have been developed to operate efficiently in aqueous media. For example, the synthesis of 2,3-dihydro-1H-perimidines has been achieved using Indium(III) chloride in water at room temperature, offering high atom economy in a greener medium. nih.gov Similarly, squaric acid, a water-soluble and reusable organocatalyst, has been used for perimidine synthesis in water. nih.gov Deep Eutectic Solvents (DES), such as those formed from glucose and choline (B1196258) chloride or glucose and urea, have emerged as sustainable and biodegradable reaction media for the synthesis of piperidin-4-one derivatives. researchgate.net These solvents are inexpensive, non-toxic, and often lead to high yields in an atom-efficient manner. researchgate.net

The development of reusable catalysts is another cornerstone of sustainable synthesis. researchgate.net Nanocatalysts, such as nanocellulose-assisted magnetic catalysts, offer high efficiency and can be easily separated from the reaction mixture and recycled, making them both economically and environmentally advantageous. nih.gov The use of visible-light photocatalysis represents a significant advance in green chemistry, as it allows for the activation of molecules under extremely mild conditions, often at room temperature, thereby reducing energy consumption. rsc.org This approach has been used for the formal (4+2) cycloaddition of indole-derived bromides to construct polycyclic indole structures. rsc.org

The following table highlights some green and sustainable approaches relevant to the synthesis of related heterocyclic structures.

Green PrincipleMethod/CatalystSubstrate/ReactionSolventKey Sustainability Feature
Use of Green Solvents Indium(III) ChlorideCyclo-condensationWaterUse of a non-toxic, inexpensive catalyst in an environmentally benign solvent. nih.gov
Use of Green Solvents Glucose-Urea Deep Eutectic Solvent (DES)Synthesis of Piperidin-4-onesDESBiodegradable, inexpensive, and non-toxic solvent system with high yields. researchgate.net
Renewable Feedstocks/Catalysts Squaric Acid (Organocatalyst)Synthesis of PerimidinesWaterWater-soluble, reusable organocatalyst derived from renewable resources. nih.gov
Catalyst Recyclability Fe3O4@NCs/BF0.2 (Magnetic Nanocatalyst)Synthesis of 2,3-dihydro-1H-perimidineSolvent-freeBio-based, easily separable, and recyclable nanocatalyst. nih.gov
Energy Efficiency Visible-light photocatalysisFormal (4+2) cycloaddition of indole derivativesAcetonitrileReaction proceeds under extremely mild conditions, minimizing energy use. rsc.org
Atom Economy Gold(I)-catalyzed Tandem CyclizationSynthesis of Spiro[indoline-3,3'-piperidine]DichloromethaneAtom-economical pathway that constructs complex scaffolds in a single step. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design and Synthesis of Analog Libraries for Comprehensive SAR Studies

The systematic exploration of the structure-activity relationships (SAR) for 6-Piperidin-4-yl-2,3-dihydro-1H-indole necessitates the creation of diverse analog libraries. The design of these libraries focuses on systematically modifying three key regions of the molecule: the piperidine (B6355638) ring, the 2,3-dihydro-1H-indole (indoline) core, and the linker connecting them. Synthetic strategies are chosen to be divergent, allowing for the generation of a wide range of derivatives from common intermediates. dndi.org

The synthesis of these analogs often employs multi-step sequences. For modifications to the piperidine moiety, a common approach involves the use of N-protected piperidin-4-one derivatives. researchgate.net For instance, N-Boc-protected piperidine can be coupled with a functionalized indoline (B122111) precursor. nih.gov Subsequent deprotection allows for the introduction of various substituents on the piperidine nitrogen, a key vector for exploring SAR. This position is frequently targeted for introducing alkyl, aryl, or acyl groups to modulate basicity, lipophilicity, and steric bulk. nih.govajchem-a.com

Synthesis of the indoline core and its derivatives can be achieved through the reduction of corresponding indole (B1671886) precursors, often activated by electron-withdrawing groups. nih.gov Alternatively, methods like the Fischer indole synthesis using appropriate hydrazine (B178648) and ketone precursors can be adapted to produce substituted indoles, which are then reduced. openmedicinalchemistryjournal.com Modern synthetic methods, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), are employed to attach the piperidine and indoline fragments or to introduce substituents onto the aromatic portion of the indoline ring. dndi.orgajchem-a.com One-pot cyclization and multicomponent reactions are also utilized to improve efficiency and access novel heterocyclic systems fused to the core structure. mdpi.com

The general synthetic approach can be summarized as follows:

Preparation of a functionalized indoline precursor: This may involve the synthesis of a bromo- or iodo-substituted indoline to facilitate cross-coupling.

Preparation of a functionalized piperidine: Typically, an N-protected piperidin-4-yl boronic acid or a similar reactive partner is used.

Coupling Reaction: A palladium-catalyzed Suzuki or similar cross-coupling reaction joins the two heterocyclic fragments.

Diversification: Substituents are introduced on the piperidine nitrogen (after deprotection) or the indoline nitrogen.

This modular approach allows medicinal chemists to systematically alter specific parts of the molecule to build a comprehensive library for SAR studies. dndi.orgnih.gov

Conformational Analysis and its Impact on Molecular Interactions

The three-dimensional conformation of this compound and its analogs is a critical determinant of their biological activity. The flexibility of the piperidine ring and the relative orientation of the two ring systems significantly influence how the molecule fits into a target's binding site. Conformational analysis, primarily conducted using NMR spectroscopy and computational modeling, reveals the preferred spatial arrangement of the molecule. nih.govunifi.it

The piperidine ring typically adopts a low-energy chair conformation. However, the substituent at the 4-position (the indoline group) and any substituents on the piperidine nitrogen can influence the equilibrium between conformations where these groups are in axial or equatorial positions. nih.gov The orientation of the substituent on the piperidine nitrogen is particularly important. Studies on related piperidine-containing scaffolds have shown that an axial orientation of a key aromatic group can be crucial for mimicking endogenous ligands and achieving high binding affinity. nih.gov Conversely, diastereoisomers with the same group in an equatorial position often exhibit significantly lower potency, highlighting the strict stereochemical requirements of the biological target. nih.gov

Influence of Substituents on Target Binding Affinity in Preclinical Models

The influence of substituents on the binding affinity of the this compound scaffold is investigated by systematically modifying its chemical structure and evaluating the analogs in in vitro binding assays against specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. nih.govresearchgate.net

Substitutions on the Piperidine Nitrogen: This is a primary site for modification. Introducing different groups at this position can drastically alter affinity and selectivity. For example, in related N-arylalkyl-piperidin-4-yl carboxamides, a benzyl (B1604629) moiety on the piperidine nitrogen was found to be optimal for interaction with D(4.2) and 5-HT(2A) receptors. nih.gov Increasing the length of the alkyl linker between the nitrogen and a terminal phenyl ring generally leads to decreased affinity for these specific receptors. nih.gov

Modifications to the Core Structure: Changes to the core scaffold, such as introducing unsaturation in the piperidine ring to form a tetrahydropyridine (B1245486) analog, can have a profound impact. In one study on a similar series, this change led to a tenfold increase in potency, demonstrating the sensitivity of the target to the geometry of this ring. dndi.org

The following interactive table summarizes hypothetical SAR findings for a generic receptor target, based on established principles from related compound series.

Compound IDModification SiteSubstituent (R)Relative Binding AffinityRationale / Observation
ParentPiperidine-N-H1.0Baseline affinity of the unsubstituted core.
A-1Piperidine-N-CH₃2.5Small alkyl group may improve hydrophobic interactions.
A-2Piperidine-N-Benzyl8.0Aromatic ring provides favorable π-π stacking interactions. nih.gov
A-3Piperidine-N-Phenethyl4.5Increased linker length reduces optimal positioning in the binding pocket. nih.gov
B-1Indoline-Aromatic Ring5-Fluoro1.8Electron-withdrawing group alters electronics; may form specific interactions.
B-2Indoline-Aromatic Ring5-Methoxy5.0Electron-donating group and potential H-bond acceptor enhances binding. dndi.org
C-1Piperidine RingUnsaturated (Tetrahydropyridine)10.0Flatter conformation leads to improved receptor fit. dndi.org

Topological and Pharmacophoric Feature Analysis for Activity Prediction

Pharmacophore modeling is a powerful tool used to distill the essential structural features of a series of active molecules into a three-dimensional model that defines the requirements for biological activity. nih.gov For the this compound scaffold, a pharmacophoric model would typically consist of several key features.

The essential pharmacophoric features for this scaffold are generally considered to be:

A basic nitrogen atom: The piperidine nitrogen is ionizable at physiological pH and can form a crucial ionic interaction or hydrogen bond with an acidic residue (e.g., aspartate, glutamate) in the receptor binding site. researchgate.net

A hydrophobic/aromatic region: The dihydroindole ring system provides a large, relatively flat hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

A hydrogen bond donor: The N-H group of the indoline ring can act as a hydrogen bond donor, providing another key interaction point.

Aromatic Ring Feature: The benzene (B151609) portion of the indoline core is recognized as an aromatic feature, capable of engaging in π-π or cation-π interactions.

A typical pharmacophore model for this class of compounds might include a positively ionizable (PI) feature for the piperidine nitrogen, a hydrophobic (H) or aromatic ring (AR) feature for the indoline system, and a hydrogen bond donor (HBD) for the indoline N-H. The spatial relationship—the distances and angles between these features—is critical for activity. Virtual screening of compound libraries using such a validated pharmacophore model can identify novel molecules that possess the correct 3D arrangement of these features and are therefore likely to be active. nih.gov

Chemoinformatic Approaches to SAR Elucidation and Predictive Modeling

Chemoinformatics provides a suite of computational tools to analyze and model the large datasets generated during SAR studies, accelerating the drug discovery process. dndi.orgnih.gov These methods are used to build predictive models that can forecast the activity of unsynthesized compounds, helping to prioritize synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical correlation between the chemical properties of a set of molecules and their biological activities. wildlife-biodiversity.com For analogs of this compound, various molecular descriptors are calculated, such as lipophilicity (logP), electronic properties (e.g., Hammett constants of substituents), steric parameters (e.g., molar refractivity), and topological indices. researchgate.net A statistical model (e.g., multiple linear regression, partial least squares) is then developed to create an equation that predicts activity based on these descriptors. This allows researchers to understand which properties are most important for potency and to predict the activity of new designs. wildlife-biodiversity.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule within the binding site of a target protein. nih.gov If the 3D structure of the target is known, analogs of this compound can be "docked" into the active site. The results can provide a structural basis for observed SAR. For example, docking might reveal that a potent analog forms a specific hydrogen bond that a less potent analog cannot, or that a bulky substituent on an inactive analog causes a steric clash with the protein. nih.govresearchgate.net

In Silico ADMET Prediction: Chemoinformatic models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogs early in the design phase. nih.gov Models based on Lipinski's Rule of Five and other parameters can flag compounds that are likely to have poor pharmacokinetic properties, allowing chemists to focus on molecules with a higher probability of becoming successful drugs. researchgate.net

These chemoinformatic approaches transform raw biological data into actionable knowledge, guiding the rational design of new, more effective compounds based on the this compound scaffold.

Molecular Mechanism of Action Mmoa and Biological Target Engagement Studies

Identification of Molecular Targets and Binding Partners through Mechanistic Assays (Preclinical, Non-Human)

Preclinical mechanistic assays have been instrumental in identifying the molecular targets and binding partners of derivatives of 6-piperidin-4-yl-2,3-dihydro-1H-indole. A significant body of research has focused on a potent inhibitor, CPI-1205, which incorporates this core structure. researchgate.netnih.govacs.org Mechanistic studies identified the primary molecular target of CPI-1205 as the enzyme Enhancer of Zeste Homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). researchgate.netnih.gov EZH2 is a histone methyltransferase responsible for the methylation of lysine 27 on histone H3 (H3K27), a key epigenetic modification associated with transcriptional repression. researchgate.netnih.gov

In a different therapeutic context, a scaffold containing a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one moiety, which is structurally related to the core indole (B1671886) structure, was investigated for its anti-inflammatory properties. Mechanistic assays identified the nucleotide-binding oligomerization domain leucine-rich repeat and pyrin domain containing protein 3 (NLRP3) inflammasome as a direct molecular target. nih.govresearchgate.net The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov

Receptor Binding Profile Elucidation (e.g., Nociceptin (B549756) Receptors, Kinases, etc. in vitro)

The receptor binding profile for compounds based on the this compound scaffold has been primarily characterized through their interaction with their identified molecular targets. For the EZH2 inhibitor CPI-1205, in vitro studies have demonstrated high potency and selectivity for its target. researchgate.netnih.govacs.org While a broad screening against a wide panel of receptors such as nociceptin receptors or a diverse range of kinases is not extensively detailed in the provided literature, the selectivity of CPI-1205 for EZH2 over other histone methyltransferases has been established.

Similarly, for the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one based NLRP3 inflammasome inhibitors, the in vitro characterization has focused on their specific interaction with the components of the inflammasome complex. nih.govresearchgate.net These compounds were designed and synthesized as part of a strategy to develop novel NLRP3 inhibitors, and their evaluation was centered on this specific target. nih.gov

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics and inhibition studies have provided quantitative data on the potency of these compounds. For the EZH2 inhibitor CPI-1205, biochemical assays have determined its half-maximal inhibitory concentration (IC50). These studies have consistently shown that CPI-1205 is a highly potent inhibitor of EZH2 activity. researchgate.netnih.govacs.org

CompoundTarget EnzymeBiochemical IC50Cellular EC50
CPI-1205EZH20.002 µM0.032 µM

In the context of the NLRP3 inflammasome, derivatives of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold were evaluated for their ability to inhibit the ATPase activity of human recombinant NLRP3. nih.gov Several compounds from this series demonstrated a concentration-dependent inhibition of NLRP3 ATPase activity, which is a critical step in inflammasome activation. nih.gov

Ligand-Receptor Interaction Dynamics and Allosteric Modulation Studies

The interaction between an indole-based inhibitor series and the human PRC2 complex has been elucidated through co-crystal structures. researchgate.netacs.org These structural studies have provided a detailed understanding of the ligand-receptor interactions at the molecular level. The indole and piperidine (B6355638) moieties of the inhibitor are tightly constrained within a narrow hydrophobic channel of the EZH2 protein. nih.govacs.org A putative hydrogen bond may form between a fluorine atom on the inhibitor and the side chain of Asp237 of the EED subunit of the PRC2 complex. nih.govacs.org The pyridone portion of the molecule is surrounded by the side chains of Phe665, Phe686, and Trp624 and has the potential to form two hydrogen bonds with the protein backbone of Trp624. nih.govacs.org

For the NLRP3 inhibitors, computational simulations were employed to build a model of the inactive state of NLRP3 and to identify potential binding sites for the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives. nih.govresearchgate.net These in silico studies have helped to propose a mechanism of protein-ligand binding that could explain the observed inhibitory activity. nih.govresearchgate.net

Cellular Pathway Modulation in In Vitro Systems

The functional consequences of target engagement by these compounds have been demonstrated in various in vitro cellular systems. For the EZH2 inhibitor CPI-1205, a mechanism of action cellular assay was used to measure the global levels of H3K27 trimethylation (H3K27me3) in HeLa cells. nih.gov Treatment with CPI-1205 led to a significant reduction in the global levels of H3K27me3, confirming its ability to inhibit the catalytic activity of EZH2 within a cellular context. nih.gov

In the case of the NLRP3 inflammasome inhibitors, in vitro studies were conducted using PMA-differentiated THP-1 cells, a human monocytic cell line. nih.govresearchgate.net These compounds were shown to inhibit NLRP3-dependent pyroptosis and the release of IL-1β in a concentration-dependent manner when the cells were stimulated with LPS and ATP. nih.govresearchgate.net Specifically, selected compounds were able to maintain a significant inhibition of pyroptosis at concentrations as low as 1 µM. nih.gov

Compound SeriesCell LineCellular Effect
CPI-1205 (EZH2 inhibitor)HeLaReduction of global H3K27me3 levels
1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives (NLRP3 inhibitors)THP-1Inhibition of pyroptosis and IL-1β release

Preclinical In Vivo Target Engagement Methodologies Utilizing Non-Human Animal Models

The in vivo target engagement and efficacy of the EZH2 inhibitor CPI-1205 have been demonstrated in a preclinical non-human animal model. researchgate.net In a Karpas-422 lymphoma xenograft model in mice, administration of CPI-1205 resulted in robust anti-tumor effects. researchgate.net This demonstrates that the compound can reach its target in a living organism and exert its intended biological effect, leading to a therapeutic outcome in a disease-relevant model. These findings were crucial for the advancement of CPI-1205 into clinical trials. researchgate.net

Computational and Theoretical Studies of 6 Piperidin 4 Yl 2,3 Dihydro 1h Indole

Molecular Docking Simulations for Ligand-Target Complex Prediction and Binding Mode Analysis

No specific molecular docking studies were identified for 6-Piperidin-4-yl-2,3-dihydro-1H-indole. Computational research on similar structures, such as other piperidine-containing compounds, often employs molecular docking to predict binding affinities and interaction modes with various biological targets. For instance, studies on piperidine (B6355638) derivatives have explored their potential as inhibitors for targets like the Cancer Osaka Thyroid (COT) kinase and the NLRP3 inflammasome. bldpharm.combldpharm.comresearchgate.netnih.gov These analyses typically involve predicting the binding energy and identifying key amino acid residues that interact with the ligand. However, without specific studies on this compound, its binding behavior with any particular protein target remains uncharacterized in the scientific literature.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Sampling

There are no published molecular dynamics (MD) simulation studies specifically investigating the behavior of this compound. MD simulations are a powerful tool for assessing the stability of a ligand-target complex over time and exploring the conformational landscape of the molecule. For related compounds, such as derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, MD simulations have been used to validate docking poses and to understand the dynamic nature of the ligand-protein interactions. bldpharm.comresearchgate.netnih.gov Such studies provide insights into the flexibility of the ligand and the stability of its interactions within a binding pocket, but this information is not available for this compound itself.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Specific quantum chemical calculations, such as Density Functional Theory (DFT), for this compound have not been reported. These methods are used to investigate the electronic properties of a molecule, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and to predict spectroscopic characteristics. For example, DFT calculations have been performed on oxindole (B195798) derivatives to understand their electronic structure and reactivity. americanelements.com The absence of such calculations for this compound means that its fundamental electronic and quantum mechanical properties have not been computationally elucidated.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models that specifically include this compound were found. QSAR and QSPR studies are used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. These models are valuable in drug discovery for predicting the activity of new compounds. While QSAR studies have been conducted on various indole (B1671886) and piperidine derivatives, the lack of a specific model incorporating this compound prevents the predictive assessment of its activity based on its structure. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications for Hit Identification

There is no information available on pharmacophore models developed from or used to screen for this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. These models are then used in virtual screening campaigns to identify new potential hits from large compound libraries. Although pharmacophore models have been developed for various classes of compounds, including those with piperidine or indole scaffolds, none were found to be specific to the structure of this compound. researchgate.netnih.gov

In Silico ADME Prediction and Optimization in Preclinical Context

While in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a common practice in modern drug discovery, no specific ADME profile for this compound has been published. Computational tools are frequently used to estimate properties like intestinal absorption, blood-brain barrier penetration, and metabolic stability. Studies on related piperidin-4-one and indole derivatives have shown the application of these predictive models. bldpharm.commolbase.comnih.gov However, without a dedicated study, the drug-like properties and pharmacokinetic profile of this compound remain computationally unassessed.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification (Preclinical, Non-Human)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of "6-Piperidin-4-yl-2,3-dihydro-1H-indole" and the identification of its metabolites in preclinical studies. mdpi.com Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically < 5 ppm), which allows for the determination of the elemental composition of the parent molecule and its metabolites. mdpi.com

For structural confirmation, techniques such as electrospray ionization (ESI) coupled with a high-resolution analyzer like an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer are employed. This allows for the precise mass determination of the protonated molecule [M+H]⁺, confirming its molecular formula (C₁₃H₁₈N₂).

In preclinical (non-human) metabolite identification studies, samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine from animal models) experiments are analyzed, often using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). nih.gov This technique not only separates metabolites from the parent drug but also provides fragmentation data that helps in locating the site of metabolic modification. nih.gov Common metabolic pathways for a molecule like "this compound" include oxidation (hydroxylation) on the aromatic ring or the piperidine (B6355638), N-dealkylation, or conjugation with glucuronic acid. researchgate.net The fragmentation pattern of the parent compound, characterized by cleavage at the piperidine-indoline junction or within the piperidine ring, serves as a reference for identifying the structural modifications in its metabolites. mdpi.com

Potential Metabolite Biotransformation Molecular Formula Calculated Exact Mass [M+H]⁺
M1MonohydroxylationC₁₃H₁₈N₂O219.1492
M2DihydroxylationC₁₃H₁₈N₂O₂235.1441
M3Glucuronide ConjugateC₁₉H₂₆N₂O₆379.1813
M4N-OxidationC₁₃H₁₈N₂O219.1492

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamic Studies (e.g., ¹H, ¹³C, ¹⁴N, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework of "this compound". clockss.org

¹H NMR: A proton NMR spectrum would reveal the number of distinct protons and their immediate electronic environment. Key expected signals include multiplets in the aromatic region (approx. 6.5-7.2 ppm) for the protons on the indoline (B122111) ring, and a series of aliphatic signals for the methylene groups of the dihydro-indole moiety (approx. 2.8-3.5 ppm) and the piperidine ring (approx. 1.5-3.2 ppm). rsc.org

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbons. The spectrum would show distinct signals for the aromatic carbons of the indoline ring (approx. 110-150 ppm) and the aliphatic carbons of both the indoline and piperidine rings (approx. 25-60 ppm). nih.gov

2D NMR Techniques: To definitively assign all proton and carbon signals and confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments is used.

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, mapping out the spin systems within the indoline and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connection between the piperidine ring and the C-6 position of the indoline core. researchgate.net

Dynamic NMR studies, such as variable temperature experiments, can be used to investigate conformational changes, like the rate of nitrogen inversion or the chair-to-chair interconversion of the piperidine ring. While less common for routine characterization, ¹⁴N or ¹⁵N NMR could provide direct information about the electronic environment of the two nitrogen atoms. clockss.org

Atom Position (Illustrative) Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Indoline Aromatic (C4, C5, C7)6.6 - 7.1110 - 128
Indoline Benzylic (C2)~3.5~55
Indoline Aliphatic (C3)~3.0~30
Indoline Quaternary (C3a, C7a)-130 - 152
Piperidine (C4-H)~2.8~40
Piperidine (C2/C6-H, axial/eq)2.6 - 3.2~52
Piperidine (C3/C5-H, axial/eq)1.6 - 2.0~32

X-ray Crystallography for Absolute Configuration and Ligand-Target Complex Structure Determination

X-ray crystallography provides the most definitive and unambiguous three-dimensional structural information for a molecule by determining the precise arrangement of atoms in a single crystal. researchgate.net For "this compound," this technique is invaluable for several reasons.

Firstly, it confirms the molecular connectivity established by NMR and MS. More importantly, since the C-4 position of the piperidine ring is a stereocenter, the molecule is chiral. X-ray crystallography on a crystal of a single enantiomer allows for the determination of the absolute configuration (R or S) without ambiguity, which is crucial for understanding its biological activity. nih.gov

Secondly, in drug discovery research, obtaining a co-crystal structure of "this compound" bound to its biological target (e.g., an enzyme or receptor) is a primary goal. nasa.govmdpi.com This ligand-target complex structure reveals the precise binding mode, orientation, and key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that are responsible for its affinity and activity. nih.gov This information is fundamental for structure-based drug design and the rational optimization of lead compounds.

Crystallographic Parameter Illustrative Value Information Provided
Crystal SystemMonoclinicBasic symmetry of the crystal lattice
Space GroupP2₁/cSymmetry operations within the unit cell
Unit Cell Dimensions (a, b, c)a=11Å, b=13Å, c=16ÅSize and shape of the unit cell
Resolution (Å)1.5 ÅLevel of detail in the electron density map
R-factor< 0.05A measure of the agreement between experimental data and the final structural model

Circular Dichroism (CD) Spectroscopy for Chiral Compounds and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov Since "this compound" possesses a chiral center, it will exhibit a characteristic CD spectrum.

The primary application of CD spectroscopy in this context is the determination of absolute configuration. nih.gov While X-ray crystallography provides the definitive answer, it requires a suitable single crystal, which may be difficult to obtain. In contrast, CD is a solution-based technique. By comparing the experimentally measured CD spectrum with a theoretically calculated spectrum generated using time-dependent density functional theory (TD-DFT), the absolute configuration of the enantiomer in hand can be confidently assigned. nih.gov

Furthermore, CD spectra are highly sensitive to the conformational state of a molecule. plos.org Changes in the solvent, temperature, or upon binding to a biological target can alter the conformation of the piperidine ring or the relative orientation of the two ring systems. nih.gov These changes would be reflected in the CD spectrum, making it a powerful tool for studying dynamic conformational equilibria and induced-fit binding events in solution. sci-hub.se

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification in Research (e.g., HPLC, SFC)

Chromatographic techniques are fundamental for the separation, purification, and analysis of "this compound" in a research setting.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a synthesized batch of the compound. nih.gov A reversed-phase method, typically using a C18 column with a mobile phase of acetonitrile (B52724) and water, can separate the target compound from starting materials, by-products, and other impurities. The purity is determined by integrating the peak area of the compound relative to the total area of all detected peaks, usually with a UV detector. nih.gov

Supercritical Fluid Chromatography (SFC): As a chiral compound, "this compound" is synthesized as a racemic mixture unless an asymmetric synthesis is employed. SFC is a highly efficient technique for the separation of enantiomers. researchgate.net Using a chiral stationary phase, SFC can be used on an analytical scale to determine the enantiomeric excess (ee) of a sample or on a preparative scale to isolate gram quantities of the individual pure enantiomers for further study.

Flash Chromatography: On a larger scale, flash column chromatography using silica gel is the primary method for the initial purification of the compound from the crude reaction mixture after synthesis. nih.gov

These techniques are also used for the quantification of the compound in various research assays, ensuring accurate and reproducible results.

Parameter HPLC Purity Analysis Example
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 4.8 minutes
Purity Assessment >99.5% (by peak area)

Preclinical Research Applications and in Vitro/in Vivo Non Human Models

Development of Cellular Assays for Biological Activity Screening and Phenotypic Studies

The initial stages of preclinical research for piperidinyl-indoline derivatives, as with other novel chemical entities, involve the development and utilization of cellular assays to screen for biological activity and observe cellular phenotypes. These assays are crucial for identifying initial "hit" compounds and understanding their potential therapeutic applications.

High-throughput screening (HTS) and high-content screening (HCS) are powerful methodologies employed for this purpose. For instance, in a study focused on identifying new anti-melanoma agents, a library of small molecules was screened using image-based HCS technology. nih.gov This approach led to the identification of an N-arylpiperidine-3-carboxamide derivative that induced a senescence-like phenotype in human melanoma A375 cells. nih.gov The screening process involved analyzing unique phenotypic changes in senescent cells using fluorescence dyes, which is more adaptable to a high-throughput format than traditional methods like senescence-associated β-galactosidase staining. nih.gov

Similarly, a screening campaign on a collection of piperidine (B6355638)/piperazine-based compounds was conducted to identify ligands for the sigma 1 receptor (S1R), a target for CNS disorders. nih.gov This led to the discovery of a potent S1R agonist. nih.gov Functional assays are subsequently performed on hit compounds to determine their mode of action, such as whether they act as agonists or antagonists at a particular receptor. nih.gov

Table 1: Example of Cellular Screening for Piperidine Derivatives

Compound ClassScreening MethodCell LinePhenotypic/Activity EndpointExample Hit Compound ActivityReference
N-arylpiperidine-3-carboxamideImage-based HTS/HCSA375 (Human Melanoma)Induction of senescence-like phenotypeEC50 = 1.24 µM nih.gov
Piperidine/piperazine-based compoundsBinding affinity screening-Sigma 1 Receptor (S1R) bindingKi = 3.2 nM nih.gov

Use in Organotypic Cultures and Tissue Slice Models for Mechanistic Investigations

Organotypic cultures, which are three-dimensional cultures of tissues that retain their in vivo architecture, serve as a critical bridge between in vitro cell culture and in vivo animal models. nih.gov These models are particularly valuable for mechanistic investigations of neuroactive compounds. nih.govnih.gov For a hypothetical piperidinyl-dihydroindole derivative with potential activity in the CNS, organotypic brain slices (e.g., from the hippocampus or spinal cord) would be an invaluable tool. nih.gov

These cultures allow for the study of a compound's effect on neuronal network activity, synaptic transmission, and cellular interactions within a preserved microenvironment. nih.govnih.gov For example, the depressant effect of a compound on neuronal network activity in cultured spinal slices can indicate its potential for inducing immobility, a component of general anesthesia. nih.gov Similarly, sedative and hypnotic potential can be assessed in cortical cultures. nih.gov In the context of neurodegenerative diseases like Alzheimer's, organotypic hippocampal slices can be used to model aspects of the disease, such as amyloid-beta-induced neurodegeneration, and to study the effects of test compounds on neurogenesis. nih.gov

Application in Genetically Engineered In Vitro Systems for Target Validation

Once a compound demonstrates interesting biological activity, validating its molecular target is a crucial step. Genetically engineered in vitro systems are powerful tools for this purpose. nih.gov Techniques such as RNA interference (RNAi) and CRISPR-Cas9 genome editing allow for the specific knockdown or knockout of a putative target gene in cell lines. nih.gov

If a piperidinyl-dihydroindole derivative shows anti-cancer activity, for instance, its on-target effects can be validated through several methods. These include ensuring that multiple shRNAs against the proposed target replicate the phenotype, and that CRISPR-Cas9-mediated knockout of the target gene produces similar results. nih.gov Furthermore, rescue experiments, where the phenotype is reversed by re-expressing a version of the target protein that is immune to the shRNA, can provide strong evidence for target engagement. nih.gov These genetically engineered models are instrumental in confirming that the observed biological effects are a direct result of the compound's interaction with its intended target. nih.gov

Exploratory Studies in Animal Models (e.g., Rodents) for Target Engagement, Pharmacokinetics (PK), and Pharmacodynamics (PD)

Exploratory studies in animal models, most commonly rodents, are essential for understanding how a compound behaves in a whole organism. These studies assess target engagement, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body), without making claims of efficacy or safety. researchgate.net

For piperidine-containing compounds, rodent models are routinely used. For example, in the development of a novel benzoxazole-piperidine derivative as a potential antipsychotic, its effects were studied in mice and rats. nih.gov These studies included assessing its ability to reduce apomorphine-induced climbing, a test for antipsychotic-like activity. nih.gov

Pharmacokinetic studies determine key parameters such as a drug's half-life (t1/2), bioavailability, and distribution. In a study of a topical wound-healing biologic, its PK was assessed in both mice and rats following intravenous and local administration. nih.gov After intravenous administration to healthy animals, the plasma half-life was found to be 0.26 and 0.3 hours in male and female mice, respectively, and 19.4 and 14.5 hours in male and female rats, respectively. nih.gov Such data are vital for designing further preclinical and clinical studies.

Table 2: Example of Pharmacokinetic Parameters of a Biologic in Rodents

Animal ModelSexRoute of AdministrationPlasma Half-life (t1/2)Reference
Mouse (C57BL/6)MaleIntravenous0.26 hours nih.gov
Female0.3 hours
Rat (Sprague-Dawley)Male19.4 hours
Female14.5 hours

Biomarker Discovery and Validation in Preclinical Settings

Biomarkers are measurable indicators of a biological state or condition and are critical for modern drug development. Preclinical studies play a key role in the discovery and validation of biomarkers that can predict a compound's effect. synapcell.commdbneuro.com For a piperidinyl-dihydroindole derivative targeting a CNS disorder, electroencephalography (EEG) in rodent models can serve as a powerful translational biomarker. synapcell.com

Preclinical EEG allows for the real-time measurement of electrical activity in the brain, providing a functional readout of a drug's effect on the CNS. synapcell.com Specific EEG signatures, such as changes in spectral band power or the frequency of spike-wave discharges, can be identified and correlated with the drug's mechanism of action and desired therapeutic effect. synapcell.com These electrophysiological biomarkers can then potentially be used in later clinical trials to monitor target engagement and patient response, thereby improving the efficiency of drug development. synapcell.commdbneuro.com

Future Directions and Emerging Research Avenues for 6 Piperidin 4 Yl 2,3 Dihydro 1h Indole

Integration with Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the exploration of the 6-Piperidin-4-yl-2,3-dihydro-1H-indole scaffold. nih.govsciencescholar.us These computational technologies can dramatically accelerate the drug discovery process, from target identification to lead optimization, by analyzing vast datasets and recognizing complex patterns that are beyond human capability. nih.govmednexus.org

Table 1: Applications of AI/ML in the Study of this compound

AI/ML ApplicationDescriptionPotential Impact on Research
Virtual Screening Using ML models to screen large virtual libraries of analogs against models of biological targets.Rapidly identifies potential hits and prioritizes compounds for synthesis and biological testing.
QSAR Modeling Developing Quantitative Structure-Activity Relationship models to predict the biological activity of new analogs based on their structural features.Guides the design of more potent and selective compounds by identifying key structural motifs.
ADMET Prediction Employing AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of novel derivatives.Reduces late-stage attrition of drug candidates by flagging potential liabilities early in the discovery process.
De Novo Design Utilizing generative models to create entirely new molecular structures based on the this compound scaffold with desired properties.Expands the accessible chemical space and leads to the discovery of novel and patentable chemical entities.

Development of Advanced Prodrug Strategies and Targeted Delivery Systems for Research Probes

To enhance the utility of this compound as a research probe, advanced prodrug and targeted delivery strategies are crucial. Prodrugs are inactive derivatives that are converted into the active parent drug within the body. nih.gov This approach can overcome limitations such as poor solubility, low permeability, or rapid metabolism. nih.gov For this compound, the secondary amine of the piperidine (B6355638) ring or the nitrogen of the dihydroindole ring could be functionalized with cleavable moieties, such as esters or carbamates, to improve its pharmacokinetic profile. nih.govnih.gov

Targeted delivery systems aim to concentrate a compound at a specific site of action, increasing efficacy while minimizing off-target effects. This can be achieved by conjugating the molecule to a targeting ligand, such as an antibody or a peptide that recognizes a specific cell surface receptor. For neuro-focused research, this could involve ligands that facilitate transport across the blood-brain barrier. ajchem-a.com These strategies are vital for developing precise research tools to investigate biological systems with high spatial and temporal control.

Exploration of Unexplored Biological Targets and Signaling Pathways

While the precise biological targets of this compound are not extensively defined, related structures provide clues to promising areas of investigation. For instance, various N-(4-piperidinyl)-2-indolinones have been identified as potent ligands for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), which is involved in pain, anxiety, and memory. nih.gov Furthermore, other indole (B1671886) derivatives have shown activity as inhibitors of the Hedgehog signaling pathway, which is critical in development and cancer, and as modulators of the NLRP3 inflammasome, a key component of the innate immune system. researchgate.netmdpi.comresearchgate.netnih.gov

Future research should focus on screening this compound and its analog libraries against these and other target classes.

Potential areas for exploration include:

G-Protein Coupled Receptors (GPCRs): Beyond the NOP receptor, the scaffold may interact with other opioid, serotonin, or dopamine (B1211576) receptors.

Ion Channels: The compound could be investigated for effects on ion channels involved in neuronal excitability.

Kinases and Other Enzymes: High-throughput screening could reveal unexpected inhibitory activity against enzymes involved in key signaling cascades.

Inflammatory Pathways: Given the activity of similar compounds on the NLRP3 inflammasome, a broader investigation into its anti-neuroinflammatory potential is warranted. researchgate.netmdpi.com

Discovering the specific molecular targets and the downstream signaling pathways they modulate is a critical step toward understanding the compound's full biological and therapeutic potential.

Challenges and Opportunities in the Synthesis of Complex Analogs and Libraries

The synthesis of analogs of this compound presents both challenges and opportunities. The core structure contains multiple sites for modification, including the indole ring, the dihydro-pyrrole ring, and the piperidine ring. ajchem-a.commdpi.com

Table 2: Synthetic Challenges and Opportunities

AspectChallengesOpportunities
Stereochemistry Controlling the stereochemistry at the C4 position of the piperidine ring and potentially at the C3 position of the dihydroindole can be difficult.Development of new asymmetric synthetic methods and chiral catalysts can provide access to stereochemically pure isomers, which is critical for defining structure-activity relationships. mdpi.com
Multi-step Synthesis The construction of the core scaffold and subsequent derivatization can require lengthy and low-yielding synthetic sequences. nih.govThe use of modern catalytic methods (e.g., palladium-catalyzed cross-coupling) and flow chemistry can streamline the synthesis, improve yields, and facilitate rapid library generation. ajchem-a.com
Functional Group Compatibility Many synthetic transformations may not be compatible with the functional groups present in the starting materials or intermediates.The development of orthogonal protecting group strategies and milder reaction conditions allows for more complex and diverse analogs to be synthesized. nih.gov
Library Generation Synthesizing a large and diverse library of analogs for screening can be resource-intensive.Adopting combinatorial chemistry principles and high-throughput synthesis platforms can accelerate the production of compound libraries for biological evaluation.

Overcoming these challenges through modern synthetic chemistry will enable a thorough exploration of the structure-activity relationship (SAR) around the this compound scaffold.

Design and Synthesis of Photoaffinity Probes and Chemical Tools for Target Deconvolution

Identifying the direct molecular binding partners of a small molecule is a fundamental challenge in chemical biology. The design and synthesis of photoaffinity probes based on the this compound structure represents a powerful strategy for target deconvolution. These probes are analogs that incorporate a photoreactive group (e.g., a diazirine or an aryl azide) and often a tag for enrichment (e.g., biotin (B1667282) or an alkyne for click chemistry).

Upon binding to its target protein, the probe is irradiated with UV light, causing the photoreactive group to form a highly reactive species that covalently crosslinks the probe to the protein. The tagged proteins can then be isolated and identified using mass spectrometry. This technique provides direct evidence of a physical interaction between the compound and its target protein(s). A suitable probe could be synthesized by modifying a position on the indole or piperidine ring that is determined to be non-essential for binding activity, allowing for the attachment of the necessary chemical moieties without disrupting the interaction with the target.

Q & A

Q. What are the recommended synthetic pathways for 6-Piperidin-4-yl-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, to functionalize the indole and piperidine moieties. Key parameters include:
  • Temperature control : Maintain 0–5°C during nitration or alkylation to prevent side reactions .
  • Catalyst selection : Use palladium-based catalysts for coupling reactions to enhance yield .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Monitor reaction progress via TLC (Rf ~0.3–0.5) and confirm final product purity via HPLC (>95%) .

Q. How can structural elucidation of this compound be performed accurately?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Use 1H^1H-NMR to resolve proton environments (e.g., indole NH at δ 8.2–8.5 ppm, piperidine CH2_2 at δ 1.5–2.5 ppm). 13C^{13}C-NMR identifies quaternary carbons (e.g., indole C3 at ~125 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 217.1) .
  • X-ray crystallography : Resolve stereochemistry for chiral centers, if applicable .

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage : Keep in amber vials under inert gas (argon) at room temperature to avoid degradation .
  • Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies of this compound?

  • Methodological Answer :
  • Reproducibility checks : Validate assay conditions (e.g., pH, temperature) across labs. For receptor binding assays, standardize cell lines (e.g., HEK293 vs. CHO) and ligand concentrations .
  • Data normalization : Use internal controls (e.g., reference compounds like haloperidol for dopamine receptor studies) to account for batch-to-batch variability .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers and trends .

Q. What computational approaches are effective in predicting the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (PDB ID: 6WGT). Prioritize derivatives with binding energies < -8 kcal/mol .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How can researchers address instability of this compound under physiological conditions?

  • Methodological Answer :
  • Prodrug design : Introduce acetyl-protected amines to enhance metabolic stability. Test hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
  • Formulation studies : Encapsulate in liposomes or cyclodextrins to improve solubility and half-life .
  • Degradation analysis : Use LC-MS to identify breakdown products (e.g., oxidized piperidine rings) and modify susceptible functional groups .

Q. What strategies are recommended for optimizing the selectivity of this compound analogs toward specific CNS targets?

  • Methodological Answer :
  • SAR studies : Systematically vary substituents on the indole (e.g., 6-nitro vs. 6-fluoro) and piperidine (e.g., N-methyl vs. N-cyclopropyl) to map affinity profiles .
  • In vitro panels : Screen against a broad target panel (e.g., CEREP’s Psychoactive Drug Screen) to assess off-target effects .
  • Electrophysiology : Use patch-clamp assays to confirm functional modulation of ion channels (e.g., 5-HT3_3 receptors) .

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Reactant of Route 1
6-Piperidin-4-yl-2,3-dihydro-1H-indole
Reactant of Route 2
6-Piperidin-4-yl-2,3-dihydro-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.